molecular formula C4H3ClN2OS B1375378 5-Chlorothiazole-4-carboxamide CAS No. 1006047-44-4

5-Chlorothiazole-4-carboxamide

Cat. No. B1375378
M. Wt: 162.6 g/mol
InChI Key: HWBZEMHGDOEIBF-UHFFFAOYSA-N
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Description

5-Chlorothiazole-4-carboxamide is a chemical compound with the molecular formula C4H3ClN2OS and a molecular weight of 162.6 . It is used for research and development purposes .


Synthesis Analysis

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines . Another study aimed to design and synthesize a novel series of methoxyphenyl thiazole carboxamide derivatives and evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .


Molecular Structure Analysis

The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

5-Chlorothiazole-4-carboxamide is a chemical compound with the molecular formula C4H3ClN2OS and a molecular weight of 162.6 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • A study by Athmani and Iddon (1992) described the preparation of Thieno[2,3-d]thiazoles, involving 4-chlorothiazole-5-carbonitriles, leading to new heterocyclic systems potentially useful in pharmaceutical chemistry (Athmani & Iddon, 1992).
  • Wang et al. (2014) reported an environmentally friendly and industrially viable method for synthesizing 5-Aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines (Wang et al., 2014).

Anticancer Research

  • Stevens et al. (1984) explored the antitumor properties of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with a structure related to 5-Chlorothiazole-4-carboxamide. This compound showed curative activity against various forms of leukemia (Stevens et al., 1984).
  • Cai et al. (2016) synthesized novel thiazole-5-carboxamide derivatives and evaluated their anticancer activity, finding some compounds with significant efficacy against certain cancer cell lines (Cai et al., 2016).

Antimicrobial and Antiviral Activity

  • Zítko et al. (2013) investigated the antimycobacterial activity of 5-Chloro-N-phenylpyrazine-2-carboxamides, finding significant activity against Mycobacterium tuberculosis and other strains (Zítko et al., 2013).
  • Srivastava et al. (1977) synthesized thiazole C-nucleosides and evaluated their antiviral activity, indicating the potential of thiazole derivatives in antiviral therapies (Srivastava et al., 1977).

Biochemistry and Molecular Studies

  • The synthesis of thiazole-4-carboxamide adenine dinucleotide (TAD) by Gebeyehu et al. (1983) contributed to understanding the biochemical pathways in oncology and the role of such compounds in inhibiting specific enzymes (Gebeyehu et al., 1983).
  • El-bayouki and Basyouni (1988) explored the synthesis of new thiazolo[5,4-d]pyrimidines with potential molluscicidal properties, indicating the diverse applications of thiazole derivatives in different fields (El-bayouki & Basyouni, 1988).

Safety And Hazards

The safety data sheet for a related compound, 5-Chlorothiazole-2-carboxaldehyde, indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on synthesizing novel series of methoxyphenyl thiazole carboxamide derivatives and evaluating their cyclooxygenase (COX) suppressant and cytotoxic properties . Another potential direction could be the exploration of the antitumor and cytotoxic activity of thiazole derivatives .

properties

IUPAC Name

5-chloro-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-3-2(4(6)8)7-1-9-3/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBZEMHGDOEIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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